2-Iodopropane-1,1,1,3,3,3-d6
Overview
Description
2-Iodopropane-1,1,1,3,3,3-d6: is a deuterated derivative of 2-iodopropane, where all six hydrogen atoms in the methyl groups are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodopropane-1,1,1,3,3,3-d6 can be synthesized through the iodination of deuterated isopropanol. The typical reaction involves the use of iodine and red phosphorus as reagents. The reaction proceeds as follows:
- Deuterated isopropanol ((CD3)2CHOH) is treated with iodine (I2) and red phosphorus (P) under reflux conditions.
- The reaction mixture is then distilled to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale iodination of deuterated isopropanol using iodine and red phosphorus.
- The reaction is carried out in industrial reactors with controlled temperature and pressure conditions to ensure high yield and purity.
- The product is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Iodopropane-1,1,1,3,3,3-d6 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Common reagents include strong bases like potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt). The reactions are usually carried out under heated conditions.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include deuterated alcohols, nitriles, and amines.
Elimination Reactions: The major product is deuterated propene.
Scientific Research Applications
2-Iodopropane-1,1,1,3,3,3-d6 is used in various scientific research applications, including:
Analytical Chemistry: It is used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Synthetic Chemistry: It serves as a precursor in the synthesis of other deuterated compounds.
Biological Studies: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Pharmaceutical Research: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-iodopropane-1,1,1,3,3,3-d6 in chemical reactions involves the cleavage of the carbon-iodine bond, which is facilitated by the presence of deuterium atoms. The deuterium atoms provide isotopic labeling, allowing for the tracking of reaction pathways and intermediates. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
2-Iodopropane: The non-deuterated version of the compound.
1-Iodopropane: An isomer with the iodine atom on the terminal carbon.
2-Bromopropane: A similar compound with a bromine atom instead of iodine.
Comparison:
Isotopic Labeling: 2-Iodopropane-1,1,1,3,3,3-d6 is unique due to its deuterium labeling, which makes it valuable for NMR studies and metabolic tracing.
Reactivity: The presence of deuterium can slightly alter the reactivity and physical properties compared to non-deuterated analogs.
Applications: While 2-iodopropane and 2-bromopropane are used in similar synthetic applications, the deuterated version is specifically used in research requiring isotopic labeling.
Properties
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-iodopropane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3/i1D3,2D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOJHQHASLBPH-WFGJKAKNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305074 | |
Record name | Propane-1,1,1,3,3,3-d6, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39091-64-0 | |
Record name | Propane-1,1,1,3,3,3-d6, 2-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39091-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane-1,1,1,3,3,3-d6, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodopropane-1,1,1,3,3,3-d6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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